D-N-Hydrocinnamoyl-2-phenylglycine sodium salt
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Overview
Description
D-N-Hydrocinnamoyl-2-phenylglycine sodium salt is a compound with the molecular formula C17-H16-N-O3.Na and a molecular weight of 305.33 . It is a derivative of phenylglycine, an important building block in the synthesis of various pharmaceuticals . This compound is known for its applications in medicinal chemistry and its role in the synthesis of enantiopure aromatic D-amino acids .
Preparation Methods
The synthesis of D-N-Hydrocinnamoyl-2-phenylglycine sodium salt involves the reaction of D-phenylglycine with hydrocinnamic acid under specific conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the sodium salt . Industrial production methods often involve the use of biocatalysts like D-phenylglycine aminotransferase, which catalyzes the reversible transamination from L-glutamic acid to benzoylformate, yielding D-phenylglycine .
Chemical Reactions Analysis
D-N-Hydrocinnamoyl-2-phenylglycine sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Scientific Research Applications
D-N-Hydrocinnamoyl-2-phenylglycine sodium salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of D-N-Hydrocinnamoyl-2-phenylglycine sodium salt involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for aminotransferases, which catalyze the transfer of amino groups to form new compounds. The molecular targets include enzymes involved in amino acid metabolism, and the pathways affected are those related to the synthesis and degradation of aromatic amino acids .
Comparison with Similar Compounds
D-N-Hydrocinnamoyl-2-phenylglycine sodium salt can be compared with other phenylglycine derivatives such as:
4-Hydroxyphenylglycine (Hpg): Known for its role in the biosynthesis of glycopeptide antibiotics.
3,5-Dihydroxyphenylglycine (Dpg): Another derivative involved in the synthesis of biologically active peptides.
Phenylglycine (Phg): The parent compound, widely used in medicinal chemistry. The uniqueness of this compound lies in its specific structure, which allows for unique interactions with enzymes and receptors, making it valuable in the synthesis of enantiopure compounds.
Properties
CAS No. |
65277-74-9 |
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Molecular Formula |
C17H16NNaO3 |
Molecular Weight |
305.30 g/mol |
IUPAC Name |
sodium;2-phenyl-2-(3-phenylpropanoylamino)acetate |
InChI |
InChI=1S/C17H17NO3.Na/c19-15(12-11-13-7-3-1-4-8-13)18-16(17(20)21)14-9-5-2-6-10-14;/h1-10,16H,11-12H2,(H,18,19)(H,20,21);/q;+1/p-1 |
InChI Key |
IANNTPLPKWWKCH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C2=CC=CC=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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